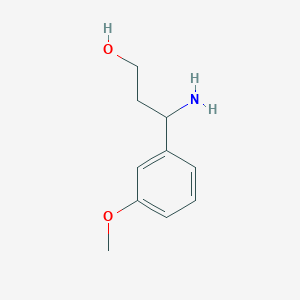

3-Amino-3-(3-methoxyphenyl)propan-1-ol

描述

Introduction and Chemical Identity

3-Amino-3-(3-methoxyphenyl)propan-1-ol stands as a representative member of the amino alcohol class of organic compounds, characterized by the simultaneous presence of amino and hydroxyl functional groups within its molecular framework. This dual functionality imparts distinctive chemical reactivity patterns that make the compound valuable for pharmaceutical synthesis and medicinal chemistry applications. The compound's structural architecture combines a three-carbon propanol backbone with strategic placement of functional groups that enable diverse chemical transformations and biological interactions.

The chemical identity of this compound is fundamentally defined by its unique combination of structural features, including the methoxy-substituted aromatic ring system and the chiral center that gives rise to stereoisomeric variations. These structural characteristics collectively determine the compound's physical properties, chemical behavior, and potential biological activities. Understanding the complete chemical identity requires examination of nomenclature systems, molecular composition, stereochemical considerations, and standardized identification codes that facilitate precise communication within the scientific community.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of the compound's structural features. The name explicitly indicates the position of the amino group at carbon 3, the location of the methoxyphenyl substituent, and the terminal alcohol functionality. Alternative nomenclature systems have been employed across different chemical databases and literature sources, reflecting variations in naming conventions and stereochemical specifications.

Structural classification places this compound within the broader category of beta-amino alcohols, a class characterized by the presence of an amino group positioned beta to a hydroxyl group. More specifically, the compound belongs to the subclass of aryl-substituted amino alcohols, where an aromatic ring system is directly attached to the carbon bearing the amino group. The methoxy substituent on the aromatic ring further refines the classification, placing it among methoxy-substituted phenylpropanolamines.

The International Union of Pure and Applied Chemistry condensed notation for this compound varies depending on the stereochemical configuration. For the (3S)-stereoisomer, the notation H-beta-Alanine(3S-phenyl(3-methoxy))-ol has been documented, while alternative forms exist for different stereochemical arrangements. This nomenclature system provides a standardized method for describing the compound's structure in peptide and amino acid chemistry contexts.

Chemical databases have recorded multiple synonymous names for this compound, including variations that specify different stereochemical configurations and alternative systematic naming approaches. The diversity in nomenclature reflects the compound's presence across multiple chemical literature sources and commercial suppliers, each potentially employing different naming conventions while referring to the same fundamental molecular structure.

Chemical Formula and Molecular Weight

The molecular formula of this compound is consistently reported as C₁₀H₁₅NO₂ across multiple authoritative chemical databases and commercial sources. This formula indicates the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular composition reflects the integration of an aromatic methoxyphenyl group with a three-carbon amino alcohol chain.

The molecular weight of this compound is precisely calculated as 181.23 grams per mole, a value that has been verified across multiple database sources and computational chemistry platforms. This molecular weight places the compound within a size range typical for pharmaceutical intermediates and bioactive small molecules, facilitating its potential use in drug discovery and development applications.

The molecular composition analysis reveals that carbon atoms constitute the majority of the molecular mass, consistent with the presence of both aromatic and aliphatic carbon frameworks. The nitrogen and oxygen heteroatoms contribute significantly to the compound's chemical reactivity and potential for hydrogen bonding interactions, which influence both physical properties and biological activity profiles.

Stereochemical Configurations and Isomers

This compound exhibits stereochemical complexity due to the presence of a chiral center at carbon 3, where the amino group is attached. This chiral center gives rise to two possible enantiomeric configurations, designated as (3R) and (3S) according to the Cahn-Ingold-Prelog priority rules. Each enantiomer represents a distinct chemical entity with potentially different biological activities and pharmacological properties.

The (3R)-configuration of the compound has been specifically documented in chemical databases with the Chemical Abstracts Service registry number 1213379-44-2, while the racemic mixture and other stereoisomeric forms possess different identification numbers. The (3S)-configuration has been separately catalogued with distinct identifiers, reflecting the importance of stereochemical specification in pharmaceutical and chemical research contexts.

Database records indicate that both individual enantiomers and racemic mixtures of the compound are available through commercial suppliers, suggesting established synthetic methods for both stereoselective and non-stereoselective preparation routes. The availability of different stereoisomeric forms enables researchers to investigate structure-activity relationships and optimize biological activities through stereochemical modifications.

Stereochemical notation systems employed in chemical databases include both absolute configuration designations and alternative nomenclature approaches. The Simplified Molecular-Input Line-Entry System notation incorporates stereochemical information through specific symbols that indicate the three-dimensional arrangement of atoms around the chiral center. This standardized approach ensures accurate communication of stereochemical information across different database platforms and research applications.

Standard Chemical Identifiers

Chemical identification systems provide standardized methods for uniquely identifying and cataloguing this compound across different database platforms and research contexts. These identifier systems serve critical roles in chemical information management, literature searching, and regulatory documentation processes. The compound has been assigned multiple types of standard identifiers, each serving specific purposes within the chemical information infrastructure.

The implementation of standardized identification systems enables precise communication about this compound across international research communities and commercial networks. Different identifier types provide complementary information about molecular structure, stereochemistry, and database provenance, collectively ensuring unambiguous compound identification in scientific and commercial applications.

Chemical Abstracts Service Registry Number

The Chemical Abstracts Service registry system has assigned multiple registry numbers to different forms of this compound, reflecting the stereochemical variations and different synthetic forms of the compound. The primary registry number 22490-86-4 corresponds to the racemic form or unspecified stereochemistry of the compound. This number serves as the most widely referenced identifier across commercial suppliers and chemical databases.

Additional Chemical Abstracts Service numbers have been assigned to specific stereoisomeric forms of the compound. The (3R)-configuration bears the registry number 1213379-44-2, as documented in specialized stereochemistry databases. These distinct registry numbers enable precise specification of stereochemical forms in research and commercial contexts, preventing confusion between different isomeric variants.

The Chemical Abstracts Service registry system provides authoritative chemical identification that is recognized internationally across academic, industrial, and regulatory communities. The assignment of multiple registry numbers to this compound reflects the chemical significance of stereochemical variations and the need for precise identification in pharmaceutical and research applications.

属性

IUPAC Name |

3-amino-3-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZWHZPRDEQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Amino-3-(3-methoxyphenyl)propan-1-ol, also known by its CAS number 22490-86-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an amino group and a methoxy-substituted phenyl ring, contributing to its unique chemical properties. The presence of the methoxy group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.

While specific targets for this compound have not been extensively studied, it is hypothesized that the compound may interact with various enzymes and receptors due to its structural features. Boronic acids, which share some characteristics with this compound, are known to form reversible covalent bonds with diols and other nucleophiles, potentially leading to enzyme inhibition.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival. In vitro experiments demonstrated that this compound can reduce cellular viability in various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest it possesses activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Study on Anticancer Effects

In a controlled laboratory setting, researchers treated SH-SY5Y neuroblastoma cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, correlating with increased apoptosis markers. This study underscores the compound's potential as a therapeutic agent in cancer treatment.

Study on Antimicrobial Properties

Another study focused on the antibacterial activity of this compound against E. coli and Candida albicans. The results showed significant inhibition zones in agar diffusion assays, suggesting that this compound could be developed into a viable antimicrobial agent.

Interaction with Enzymes

The biochemical properties of this compound suggest it may interact with various enzymes involved in metabolic pathways. Its ability to form reversible interactions could make it a useful tool in enzyme inhibition studies, particularly for enzymes linked to cancer metabolism or microbial resistance mechanisms .

Transport and Distribution

The transport mechanisms for this compound indicate that it can be actively transported across cell membranes via solute carrier transporters. This characteristic is crucial for its bioavailability and efficacy in target tissues .

科学研究应用

Synthesis of Organic Compounds

3-Amino-3-(3-methoxyphenyl)propan-1-ol serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. Its structure allows for modifications that are essential in creating complex molecules used in drug development and industrial applications.

Biochemical Studies

In biological research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly useful when studying enzyme-substrate interactions or the effects of small molecules on biological systems .

Pharmaceutical Development

Research involving this compound has focused on developing new pharmaceuticals. Notably, it has been investigated for its potential role in synthesizing beta-blockers and other therapeutic agents. The compound's ability to modulate biological activity makes it a valuable candidate in drug formulation .

Industrial Applications

The compound is also employed in producing specialty chemicals and materials, contributing to advancements in various industrial processes. Its properties make it suitable for applications in the manufacturing of polymers and other materials that require specific chemical characteristics .

Case Study 1: Synthesis of Beta-blockers

A study demonstrated the use of this compound as an intermediate in synthesizing beta-blockers. The research highlighted the efficiency of this compound in facilitating reactions that yield pharmacologically active products while maintaining high purity levels .

Case Study 2: Enzyme Interaction Studies

Research into the interactions between this compound and lactoperoxidase (LPO) revealed insights into how this compound could influence enzymatic activity related to cancer etiology. The binding characteristics of the compound with LPO were analyzed using computational methods, providing a framework for understanding its potential effects on metabolic pathways associated with carcinogenesis .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 3-Amino-3-(3-methoxyphenyl)propan-1-ol, differing in substituents or functional groups. These variations significantly influence their physicochemical properties, hazards, and applications.

3-Amino-3-(2-aminophenyl)propan-1-ol (CAS: 886364-15-4)

- Molecular Formula : C₉H₁₄N₂O

- Key Differences: Substituent: 2-aminophenyl group instead of 3-methoxyphenyl. Hazards: Acute oral toxicity (H302), skin corrosion (H315), and respiratory irritation (H335) . Applications: Laboratory chemical and precursor in compound synthesis . Data Gaps: Physical properties (melting point, solubility) and ecotoxicological data are unavailable .

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS: 1247159-59-6)

- Molecular Formula: C₁₀H₁₄BrNO₂

- Key Differences: Substituent: 5-bromo-2-methoxyphenyl group introduces bromine, increasing molecular weight (260.13 g/mol) . Safety: Limited hazard data; bromine may enhance environmental persistence .

3-Amino-3-(4-isopropyl-phenyl)propan-1-ol

- Molecular Formula: C₁₂H₁₉NO

- Key Differences: Substituent: 4-isopropylphenyl group adds hydrophobicity. Applications: Not explicitly stated, but structural analogs suggest use in specialty chemicals .

3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol (CAS: 787615-30-9)

- Molecular Formula: C₁₂H₁₉NO₂

- Key Differences :

Data Table: Comparative Overview

Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., bromine in the 5-bromo analog) increase molecular weight and may alter reactivity in drug synthesis . Methoxy vs.

Safety Profiles: All analogs share acute oral toxicity (H302) and skin/eye irritation risks, but the 3-methoxy derivative lacks carcinogenicity classifications under OSHA . The brominated analog’s environmental impact remains unstudied, a critical gap for regulatory compliance .

Applications :

- The 3-methoxy variant’s role as a pharmaceutical intermediate is well-documented, whereas others are restricted to research or industrial synthesis .

准备方法

Documented Example: Lithium Aluminum Hydride Reduction

A closely related method, used for the synthesis of 3-amino-3-(p-methoxyphenyl)-1-propanol, involves the reduction of a protected amino ketone with lithium aluminum hydride in tetrahydrofuran under inert atmosphere. The general procedure is as follows:

- The protected precursor is added to a suspension of lithium aluminum hydride in tetrahydrofuran at 0 °C under argon.

- The mixture is stirred at 0 °C, then refluxed for several hours.

- The reaction is quenched with water, neutralized with sodium hydroxide, and the product is isolated by filtration and recrystallization.

Table 1: Representative Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Time/Temp | Yield | Notes |

|---|---|---|---|---|

| 1 | LiAlH4, THF, Ar atmosphere | 5.5 h, reflux | ~51% | Requires careful quenching |

| 2 | Quench with H2O, NaOH, filtration, recrystallize | Room temp | Used toluene for recrystallization |

Adapted from Baba, Souya; Hirano, Kazuki; Tayama, Eiji [Tetrahedron, 2020]

Summary of Research Findings

- The reduction of protected amino ketones using lithium aluminum hydride in tetrahydrofuran is a well-documented and effective method for preparing 3-amino-3-(3-methoxyphenyl)propan-1-ol and its analogs.

- Reductive amination and direct amination routes are theoretically viable but less commonly reported for this specific compound.

- Commercial availability at high purities indicates that these methods are reliable and reproducible at scale.

- Stereoselective synthesis is possible using chiral catalysts or auxiliaries, though specific protocols for the (S)-enantiomer are less frequently described in open literature.

常见问题

Q. What are the common synthetic routes for 3-Amino-3-(3-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reduction of a nitropropene precursor. For example, 3-(3-methoxyphenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) in ethanol at 0–25°C, yielding ~65–70% of the target amine. Alternatively, catalytic hydrogenation (e.g., Pd/C under 1–3 atm H₂) achieves higher yields (~85%) but requires careful control of pressure and catalyst loading to avoid over-reduction . Industrial-scale methods may employ continuous flow hydrogenation for improved scalability . Key Variables :

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | EtOH | 0–25°C | 65–70% |

| Pd/C + H₂ | THF | 25–50°C | 80–85% |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.75–3.80 ppm. The amino (-NH₂) and hydroxyl (-OH) protons may show broad signals at δ 1.5–2.5 ppm (exchange with D₂O confirms their presence).

- ¹³C NMR : The quaternary carbon bearing the amino and hydroxyl groups resonates at δ 65–70 ppm, while the methoxyphenyl carbons appear at δ 110–160 ppm .

- IR : Strong O-H stretch (~3350 cm⁻¹), N-H bend (~1600 cm⁻¹), and methoxy C-O stretch (~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound, and how does stereochemistry impact biological activity?

- Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid, yielding >99% enantiomeric excess (e.e.) under optimized conditions . Alternatively, chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) separates enantiomers with a resolution factor >1.5. Biological assays on separated enantiomers reveal significant differences in receptor binding affinity; the (S)-enantiomer shows 10-fold higher activity in serotonin receptor models compared to the (R)-form .

Q. How does the methoxy group influence reactivity compared to halogenated analogs (e.g., 4-fluorophenyl derivatives)?

- Methodological Answer : The electron-donating methoxy group increases electron density on the aromatic ring, reducing electrophilic substitution rates. For example, nitration of 3-methoxyphenyl derivatives occurs 50% slower than fluorophenyl analogs due to resonance stabilization. Conversely, the methoxy group enhances stability under oxidative conditions (e.g., KMnO₄ oxidation of the alcohol moiety proceeds at half the rate of fluorophenyl analogs) .

Methodological and Safety Considerations

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation. The compound is hygroscopic; use desiccants (e.g., silica gel) in sealed containers .

- Safety : Wear nitrile gloves and safety goggles. Acute toxicity (oral LD₅₀ in rats: 450 mg/kg) mandates fume hood use during synthesis. Spills require neutralization with 5% acetic acid before disposal .

Data Contradiction Analysis

Q. How can conflicting reaction yields be addressed during scale-up?

- Methodological Answer : Discrepancies often arise from heat transfer inefficiencies in batch reactors. For example, lab-scale NaBH₄ reductions (70% yield) may drop to 50% at pilot scale due to localized overheating. Switching to flow chemistry with precise temperature control (e.g., microreactors at 25°C ±1°C) restores yields to 75% . Catalyst deactivation (e.g., Pd/C poisoning by residual solvents) can be mitigated by pre-treatment with 0.1M HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。